
1-Methyl-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid is a chemical compound with the molecular formula C7H7NO3S. This compound is part of the pyridine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a pyridine ring substituted with a methyl group, a sulfanylidene group, and a carboxylic acid group, making it a unique and versatile molecule.
Métodos De Preparación
The synthesis of 1-Methyl-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloronicotinic acid with methylamine and thiourea under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Methyl-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanylidene group can be replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylate or free acid.
Common reagents and conditions used in these reactions include solvents like ethanol or water, catalysts such as acids or bases, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methyl-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfanylidene group can interact with thiol-containing enzymes, leading to inhibition or modulation of their activity. Additionally, the carboxylic acid group can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity. These interactions can result in the modulation of cellular pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
1-Methyl-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid: This compound has a similar structure but with an oxo group instead of a sulfanylidene group. The presence of the oxo group can lead to different chemical reactivity and biological activity.
2-Methyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylic acid: This compound has a similar sulfanylidene group but with different substitution patterns on the pyridine ring, leading to variations in its properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanylidene group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
74500-75-7 |
|---|---|
Fórmula molecular |
C7H7NO2S |
Peso molecular |
169.20 g/mol |
Nombre IUPAC |
1-methyl-6-sulfanylidenepyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H7NO2S/c1-8-5(7(9)10)3-2-4-6(8)11/h2-4H,1H3,(H,9,10) |
Clave InChI |
JQBIRMJKBNMNQC-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=S)C=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14446300.png)


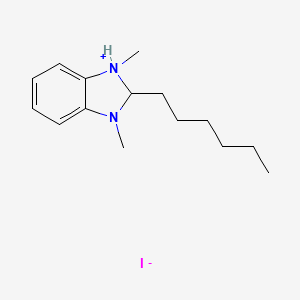
![({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene](/img/structure/B14446322.png)
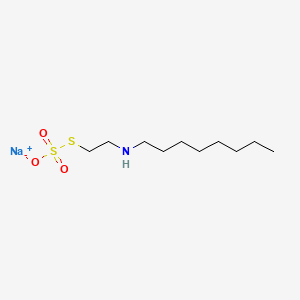

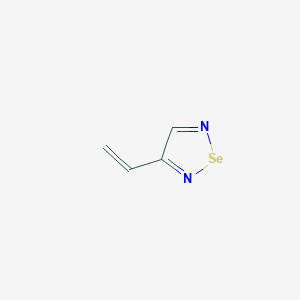

![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14446363.png)
![1-[(2S,4R)-4-tert-Butyl-2-methoxypiperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B14446369.png)
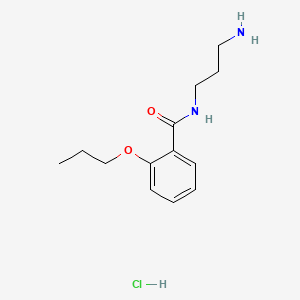
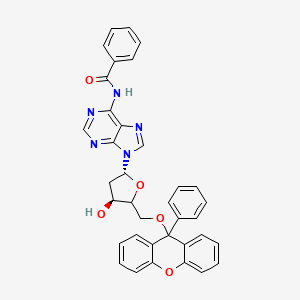
![1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14446379.png)
